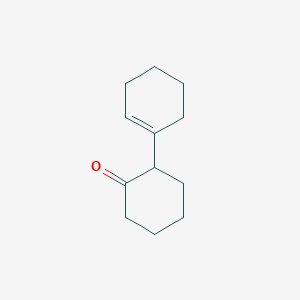

2-(1-Cyclohexenyl)cyclohexanone

Description

Properties

IUPAC Name |

2-(cyclohexen-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNVAWHJIKLAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870879 | |

| Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-22-3 | |

| Record name | Cyclohexenylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyclohexenyl)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHCH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyclohexen-1-yl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-CYCLOHEXENYL)CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLP9AR22U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of 2-(1-Cyclohexenyl)cyclohexanone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 2-(1-cyclohexenyl)cyclohexanone, a significant intermediate in the production of fine chemicals such as o-phenylphenol, which is used in fungicides and flame retardants.[1] The synthesis is primarily achieved through the self-condensation of cyclohexanone (B45756), a reversible aldol (B89426) condensation reaction that can be catalyzed by either acidic or basic catalysts.[1][2] This guide details the underlying reaction mechanisms, presents relevant quantitative data from various catalytic systems, provides detailed experimental protocols, and visualizes the core pathways and workflows.

Core Synthesis Mechanism

The formation of this compound from the self-condensation of cyclohexanone is a classic example of an aldol condensation. The reaction involves the dimerization of two cyclohexanone molecules.[1] The initial product is an aldol adduct, 1'-hydroxy-[1,1'-bicyclohexyl]-2-one, which subsequently undergoes dehydration to yield a mixture of two isomers: this compound and 2-cyclohexylidenecyclohexanone.[2][3][4] The reaction can be effectively catalyzed by both Brønsted/Lewis acids and bases.[5]

Base-Catalyzed Mechanism

In the presence of a base (e.g., sodium hydroxide), the reaction initiates with the deprotonation of a cyclohexanone molecule at the α-carbon position to form a resonance-stabilized enolate ion.[6][7] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule in an aldol addition step. The resulting alkoxide intermediate is protonated, typically by a water molecule, to form the β-hydroxy ketone adduct.[2] Finally, this adduct is dehydrated under basic conditions, which involves the removal of a proton from the α-carbon to form an enolate and subsequent elimination of a hydroxide (B78521) ion, yielding the α,β-unsaturated ketone product.[8]

Acid-Catalyzed Mechanism

Under acidic conditions (e.g., sulfuric acid, solid acid resins), the mechanism begins with the protonation of the carbonyl oxygen of a cyclohexanone molecule, which enhances its electrophilicity.[1][8] A second cyclohexanone molecule tautomerizes to its enol form. This enol, acting as the nucleophile, attacks the protonated carbonyl carbon of the first molecule.[9] Following a deprotonation step, the same β-hydroxy ketone adduct formed in the base-catalyzed pathway is generated.[4][5] This adduct is then dehydrated through an acid-catalyzed elimination process, typically involving protonation of the hydroxyl group to form a good leaving group (water), followed by deprotonation at the adjacent carbon to form the double bond.

Quantitative Data Summary

The efficiency of the cyclohexanone self-condensation is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Base-Catalyzed Synthesis Data

| Catalyst | Catalyst Conc. (mmol/kg) | Temp. (°C) | Time (h) | Conversion (%) | Dimer Yield (%) | Ref. |

| NaOH | 1.6 - 30.0 | 127 - 149 | N/A | Up to 80 | N/A | [2][3] |

| NaOH | N/A | 100 - 160 | N/A | N/A | N/A | [3] |

Note: In the base-catalyzed reaction, dimers, trimers, and tetramers can be formed. However, under many conditions, trimer and tetramer concentrations are found only in trace amounts.[3]

Table 2: Acid-Catalyzed Synthesis Data

| Catalyst | Catalyst Amt. (wt%) | Temp. (°C) | Time (h) | Conversion (%) | Dimer Yield (%) | Dimer Selectivity (%) | Ref. |

| HRF5015 Resin | 1.5 | 90 | N/A | N/A | >60 | ~100 | [1] |

| HRF5015 Resin | N/A | 50 - 100 | N/A | N/A | N/A | ~100 | [1] |

| Benzenesulfonic acid on Silica Gel | 2 - 3 | 135 | 1 | 62 | 57 | N/A | [10] |

| Solid Acid (H₂SO₄/Al(OH)₃) | >2 | 130 - 150 | N/A | N/A | N/A | N/A | [11] |

Note: The apparent activation energy for dimer formation using HRF5015 resin was calculated to be 54 kJ mol⁻¹.[1] For the NaOH-catalyzed reaction, the estimated activation energy was 132.6 kJ/mol.[3]

Experimental Protocols

The following are representative methodologies for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Synthesis using a Solid Acid Catalyst

This protocol is based on procedures utilizing solid acid catalysts, which offer easier separation and are more environmentally benign than liquid acids like H₂SO₄.[1][11]

-

Materials:

-

Cyclohexanone (568.2 g)

-

Solid acid catalyst (e.g., H₂SO₄-treated Al(OH)₃, 23.7 g, ~4 wt%)[11]

-

Nitrogen gas supply

-

-

Apparatus:

-

1-L stainless steel reactor

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser with a system for water removal (e.g., Dean-Stark trap)

-

-

Procedure:

-

The solid acid catalyst is prepared by soaking Al(OH)₃ in a 0.5-2.5 M sulfuric acid solution for 1 hour, followed by filtering, drying, and calcination at ≥450°C.[11]

-

Charge the reactor with cyclohexanone and the prepared solid acid catalyst.[11]

-

Begin mechanical stirring and flush the system with nitrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 130-150°C).[11]

-

During the reaction, continuously remove the water produced. The reactant cyclohexanone can itself act as a water-carrying agent, aided by a slow stream of nitrogen.[11]

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reactor to room temperature.

-

-

Workup and Purification:

-

Separate the solid catalyst from the reaction mixture by filtration.[1]

-

The crude product mixture is then purified by vacuum distillation to isolate this compound from unreacted cyclohexanone and heavier byproducts.

-

Protocol 2: Base-Catalyzed Synthesis using Sodium Hydroxide

This protocol is adapted from studies on alkali-catalyzed self-condensation.[3]

-

Materials:

-

Cyclohexanone

-

Sodium hydroxide (NaOH) solution

-

-

Apparatus:

-

Batch reactor equipped with a stirrer and temperature control

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Add cyclohexanone to the batch reactor.

-

Add the desired amount of sodium hydroxide catalyst (e.g., for a final concentration of 1.6 to 30.0 mmol/kg).[3]

-

Heat the mixture with stirring to the reaction temperature (e.g., 127-149°C).[3]

-

To study the effect of water, the reaction can be run under vacuum to remove water or under pressure (e.g., 10 bar) to retain it.[3]

-

Monitor the reaction until the desired conversion is achieved, as determined by GC/MS analysis of aliquots.[3]

-

-

Workup and Purification:

-

Cool the reaction mixture.

-

Neutralize the basic catalyst with a dilute acid (e.g., HCl).

-

Wash the organic layer with water and then with brine in a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the unreacted cyclohexanone under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.

-

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and analysis of this compound is outlined below.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. homework.study.com [homework.study.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Robinson Annulation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2-(1-Cyclohexenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexenyl)cyclohexanone, a bicyclic ketone, is a significant intermediate in organic synthesis. Its unique structure, featuring a cyclohexanone (B45756) ring fused with a cyclohexenyl moiety, provides a versatile scaffold for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known reactivity and synthesis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O | [1][2][3][4] |

| Molecular Weight | 178.27 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Faint | [1] |

| Melting Point | -77.9 °C | [2][3] |

| Boiling Point | 265 °C at 760 mmHg | [2][3][5][6] |

| Density | 0.998 g/cm³ | [2][5][6] |

| Refractive Index | 1.5060 | [2][5][6] |

Solubility

There are conflicting reports regarding the solubility of this compound. Several chemical data suppliers state that it is soluble in water and insoluble in alcohol.[1][2][3][4] This is chemically counterintuitive for a molecule with a significant hydrocarbon backbone and a single polar ketone group. Typically, such a molecule would be expected to have low solubility in water and good solubility in organic solvents like ethanol. The solubility of the related compound, cyclohexanone, is listed as slightly soluble in water and miscible with common organic solvents.[7] It is likely that the reported solubility data for this compound in common databases is erroneous. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and spectroscopic properties are provided below.

Determination of Melting Point

The melting point of this compound, being well below ambient temperature, would be determined using a low-temperature apparatus.

Protocol:

-

A small sample of the compound is placed in a capillary tube.

-

The capillary tube is placed in a cryostat or a specialized low-temperature melting point apparatus.

-

The sample is cooled until frozen.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point

The boiling point at atmospheric pressure can be determined by distillation.

Protocol:

-

A sample of this compound is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer, resulting in a stable temperature reading, is recorded as the boiling point.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

-

The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands. For this compound, key peaks would include a strong C=O stretch around 1715 cm⁻¹ and C=C stretch around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Protocol:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the sample is subjected to a strong magnetic field and radiofrequency pulses to obtain the spectrum.

-

For ¹³C NMR, similar principles apply, but different pulse sequences and acquisition times are used to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The resulting spectra, showing chemical shifts, signal integrations, and coupling patterns, are analyzed to elucidate the structure.

Chemical Synthesis and Reactivity

This compound is primarily synthesized via the self-condensation of cyclohexanone. This reaction is typically catalyzed by an acid or base.

Synthesis Workflow

The acid-catalyzed self-condensation of cyclohexanone proceeds through an aldol-type reaction followed by dehydration.

Caption: Acid-catalyzed self-condensation of cyclohexanone.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing specific biological signaling pathways in which this compound is involved. However, the broader class of cyclohexenone derivatives has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Some of these effects in related molecules have been linked to the modulation of the NF-κB signaling pathway. Given its use as a starting material for the synthesis of analgesics, further research into the biological targets of this compound is warranted.

Conclusion

This compound is a well-characterized organic compound with established physicochemical properties that make it a valuable intermediate in synthetic chemistry. This guide provides a comprehensive summary of these properties and the experimental protocols for their determination. While its direct biological activity is not yet fully elucidated, its structural relationship to biologically active cyclohexenones suggests potential for future applications in drug discovery and development. Further investigation is needed to resolve inconsistencies in reported solubility data and to explore its potential biological targets and mechanisms of action.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 1502-22-3 [chemicalbook.com]

- 4. This compound, 85+%, cont. ca 10% 2-cyclohexylidenecyclohexanone 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound CAS#: 1502-22-3 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-cyclohexenyl)cyclohexanone, a key intermediate in various chemical syntheses. The data presented herein is essential for researchers, scientists, and professionals in drug development for the accurate identification and characterization of this compound. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₂H₁₈O, Molecular Weight: 178.27 g/mol ).[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.43 | m | 1H | Vinylic CH |

| 2.89 | m | 1H | CH adjacent to C=O |

| 1.5 - 2.5 | m | 16H | Cyclohexane and cyclohexene (B86901) ring CH ₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 211.5 | C=O |

| 136.2 | Quaternary vinylic C |

| 125.8 | Vinylic C H |

| 58.1 | C H adjacent to C=O |

| 22.5 - 41.9 | Cyclohexane and cyclohexene ring C H₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | CH₂ bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 45 | [M]⁺ (Molecular ion) |

| 150 | 10 | [M - C₂H₄]⁺ |

| 122 | 20 | [M - C₄H₈]⁺ |

| 108 | 30 | [M - C₅H₁₀]⁺ |

| 93 | 100 | [C₇H₉]⁺ |

| 79 | 60 | [C₆H₇]⁺ |

Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented was obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general methodology.

Synthesis of this compound

The compound is typically synthesized via the self-condensation of cyclohexanone (B45756). In a common procedure, cyclohexanone is heated in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. The water produced during the reaction is removed to drive the equilibrium towards the product. The resulting crude product is then purified by vacuum distillation.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride plates. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Chemical Properties of 2-(1-Cyclohexenyl)cyclohexanone (CAS: 1502-22-3)

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the organic compound identified by CAS number 1502-22-3.[1][2] This compound, commonly known as this compound, is a bicyclic ketone with potential applications in organic synthesis as an intermediate for more complex molecules.[2] This document consolidates available data on its structural details, physicochemical properties, and spectroscopic profile, and provides generalized experimental protocols for its characterization.

Chemical Identity and Structure

The compound with CAS number 1502-22-3 is systematically named 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.[3] It is characterized by a cyclohexanone (B45756) ring substituted at the second position with a cyclohex-1-enyl group.[2]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1502-22-3[1][2][4] |

| IUPAC Name | 2-(cyclohex-1-en-1-yl)cyclohexan-1-one[3] |

| Molecular Formula | C₁₂H₁₈O[1][2][4][5] |

| Synonyms | 2-(1-Cyclohexen-1-yl)cyclohexanone, 2-Cyclohexenylcyclohexanone, CHCH, Cyclohexanone, 2-(1-cyclohexen-1-yl)-[2][5][6] |

| InChI | InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2[2][5] |

| InChIKey | GVNVAWHJIKLAGL-UHFFFAOYSA-N[2][5] |

| SMILES | O=C1C(C=2CCCCC2)CCCC1[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound is typically a colorless to pale yellow liquid with a distinct odor.[2]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 178.27 g/mol [1][4][7] |

| Appearance | Colorless to light orange/yellow clear liquid[2] |

| Melting Point | -77.9 °C[4][8] |

| Boiling Point | 264.00 to 265.00 °C @ 760.00 mm Hg[1][4][8] |

| Density | 0.998 g/cm³[4][8] |

| Refractive Index | 1.5060[4][8] |

| Flash Point | 116.10 °C (241.00 °F) (TCC, est.)[1] |

| Vapor Pressure | 0.003 mmHg @ 25.00 °C (est.)[1] |

| Water Solubility | Soluble in water, insoluble in alcohol[8][9] |

| logP (o/w) | 3.170[1][8] |

| Polar Surface Area (PSA) | 17.07 Ų[4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available data from various spectroscopic techniques are outlined below.

Table 3: Summary of Spectroscopic Data

| Technique | Data Highlights |

| Mass Spectrometry (MS) | Molecular Ion (M+): 178.[10][11] Key fragments observed at m/z 81, 79, 67, 91, 92, 93.[11] |

| ¹³C NMR | Spectrum available in CDCl₃.[4] |

| ¹H NMR | Spectrum available (400 MHz in CDCl₃).[4] |

| Infrared (IR) Spectroscopy | Spectrum available (liquid film).[4][12] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of data and further research. The following are generalized procedures for the characterization of this compound.

Synthesis Protocol

A potential synthesis route for this compound involves the self-condensation of cyclohexanone. A relevant synthesis is referenced in the Journal of the American Chemical Society, which can be consulted for specific reaction conditions, catalysts (e.g., Zinc chloride, Aluminum oxide), and purification methods.[8]

Spectroscopic Analysis

The following protocols are generalized methods for obtaining spectroscopic data for the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine purity and confirm molecular weight.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Implement a temperature gradient to ensure separation, for example, starting at 50°C and ramping up to 250°C.[13]

-

-

MS Conditions: Electron Ionization (EI) at 70 eV is standard.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: As the compound is a liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) (neat, capillary cell).[7]

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) to obtain the absorbance spectrum.

-

Biological Activity

Information on the biological activity of this compound is limited. It has been listed as a volatile metabolite from Brevundimonas diminuta and was noted in a study investigating nematicidal activity, though its specific efficacy was not detailed.[14] Another source vaguely refers to it as a growth factor belonging to the "p2 class," but this claim is not substantiated in the available literature.[2] Further research is required to elucidate its biological roles and potential applications in drug development.

Visualizations

Compound Information Retrieval Workflow

The following diagram illustrates a logical workflow for researchers to gather and verify the chemical properties of a compound like this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed summary of the known chemical properties of this compound (CAS 1502-22-3). The compiled data, including physicochemical properties, spectroscopic information, and generalized experimental protocols, serves as a valuable resource for researchers in organic chemistry and drug discovery. While its primary current use appears to be as a synthetic intermediate, further investigation into its potential biological activities is warranted.

References

- 1. 2-cyclohexenyl cyclohexanone, 1502-22-3 [thegoodscentscompany.com]

- 2. CAS 1502-22-3: Cyclohexenylcyclohexanone | CymitQuimica [cymitquimica.com]

- 3. This compound, 85+%, cont. ca 10% 2-cyclohexylidenecyclohexanone 100 g [thermofisher.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 1502-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cyclohexenylcyclohexanone | C12H18O | CID 101175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1502-22-3 | CAS DataBase [m.chemicalbook.com]

- 9. This compound | 1502-22-3 [chemicalbook.com]

- 10. This compound(1502-22-3) 13C NMR spectrum [chemicalbook.com]

- 11. This compound(1502-22-3) MS spectrum [chemicalbook.com]

- 12. This compound(1502-22-3) IR Spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

thermodynamic properties of 2-(1-Cyclohexenyl)cyclohexanone

An In-depth Technical Guide on the Thermodynamic Properties of 2-(1-Cyclohexenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also includes data for its close isomer, 2-Cyclohexylidenecyclohexanone, for comparative purposes. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are provided to facilitate future research and characterization of this and similar molecules.

Physicochemical and Thermodynamic Properties

The following table summarizes the available physicochemical and select thermodynamic properties for this compound. For context and comparison, experimentally determined thermodynamic data for its isomer, 2-Cyclohexylidenecyclohexanone, are also included.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₈O | - | [NIST] |

| Molecular Weight | 178.27 | g/mol | [NIST] |

| Boiling Point | 281.9 | °C at 760 mmHg | [Guidechem] |

| 415 - 417 | K at 0.020 bar | [NIST] | |

| Density | 1.022 | g/cm³ | [Guidechem] |

| Flash Point | 116.1 | °C | [Guidechem] |

| Vapor Pressure | 0.00346 | mmHg at 25°C | [Guidechem] |

| Enthalpy of Vaporization | 52.08 | kJ/mol | [Guidechem] |

Table 2: Comparative Thermodynamic Data of 2-Cyclohexylidenecyclohexanone

| Property | Value | Unit | Method | Source |

| Standard Enthalpy of Formation (Gas Phase, ΔfH°gas) | -213.8 ± 2.4 | kJ/mol | Combustion Calorimetry | [NIST] |

| Standard Enthalpy of Combustion (Solid, ΔcH°solid) | -6987.70 ± 1.20 | kJ/mol | - | [Cheméo] |

Synthesis Pathway

This compound is primarily synthesized via the self-condensation of cyclohexanone. This reaction is a classic example of an aldol (B89426) condensation followed by dehydration.

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to determine the key .

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter, which measures the heat released during combustion at a constant volume.

Workflow for Bomb Calorimetry

Protocol:

-

Sample Preparation: An accurately weighed sample (approximately 1 gram) of liquid this compound is placed in a quartz crucible. A fuse wire of known length and material is attached to the electrodes of the bomb, with the wire in contact with the sample.

-

Assembly and Pressurization: The crucible is placed inside the stainless-steel bomb, which is then sealed. The bomb is purged of air and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimetry: The sealed bomb is submerged in a known quantity of water within the insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb. From the heat released at constant volume (qᵥ), the standard internal energy of combustion (ΔU°c) is determined. The standard enthalpy of combustion (ΔH°c) can then be calculated using the relationship ΔH = ΔU + Δ(pV).

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacity and the enthalpy of phase transitions, such as fusion (melting).

Workflow for Differential Scanning Calorimetry

Protocol:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over the desired temperature range. An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow to the sample with that of a standard material (e.g., sapphire) under the same conditions.

-

Enthalpy of Fusion (ΔHfus): If the compound is solid at the starting temperature, the DSC thermogram will show an endothermic peak corresponding to melting. The area under this peak is integrated to determine the enthalpy of fusion.

-

Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a low-volatility compound like this compound can be measured using techniques such as the Knudsen effusion method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Workflow for Knudsen Effusion Method

Protocol:

-

Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a very small, well-defined orifice.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature. The rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the compound.

-

Enthalpy of Vaporization: The experiment is repeated at several different temperatures. The enthalpy of vaporization (ΔHvap) is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Conclusion

While a complete experimental thermodynamic profile for this compound is not currently available in the public literature, this guide provides the known physicochemical properties and establishes a framework for its full characterization. The provided experimental protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer robust and standard approaches for determining the enthalpy of combustion, heat capacity, enthalpy of fusion, vapor pressure, and enthalpy of vaporization. The comparative data for the isomer 2-Cyclohexylidenecyclohexanone serves as a useful benchmark for future experimental and computational studies on this class of compounds. This information is critical for researchers and professionals in drug development and chemical synthesis for process optimization, safety analysis, and computational modeling.

2-(1-Cyclohexenyl)cyclohexanone molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(1-Cyclohexenyl)cyclohexanone

Introduction

This compound, a dimer formed from the self-condensation of cyclohexanone (B45756), is a significant intermediate in organic synthesis, notably in the production of agrochemicals and dyestuffs.[1] Its molecular structure, comprising a saturated cyclohexanone ring linked to a cyclohexenyl ring at the α-position, presents a fascinating case for conformational analysis. The interplay between the sp²-hybridized centers of the carbonyl group and the double bond, along with the steric demands of the bulky substituent, dictates the molecule's three-dimensional architecture and, consequently, its reactivity and physical properties.

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. It draws upon fundamental principles of stereochemistry and spectroscopic data from analogous systems to build a robust model of its conformational preferences. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural characteristics.

Molecular Structure Overview

The core structure of this compound consists of two six-membered rings joined by a single carbon-carbon bond.

-

Cyclohexanone Ring: A saturated six-membered ring containing a carbonyl group (C=O). The presence of the sp²-hybridized carbonyl carbon atom flattens the ring in its vicinity compared to a standard cyclohexane (B81311) chair.[2]

-

Cyclohexenyl Ring: A six-membered ring containing one carbon-carbon double bond (C=C). This ring is constrained and typically adopts a half-chair or envelope conformation.[3]

-

Linkage: The C-2 of the cyclohexanone ring is bonded to the C-1' of the cyclohexenyl ring. This linkage creates a chiral center at C-2 of the cyclohexanone ring.

Conformational Analysis

Conformation of the Cyclohexanone Ring

The cyclohexanone ring is expected to adopt a chair conformation to minimize angle and torsional strain.[2] However, the carbonyl group introduces specific distortions:

-

The C1-C2 and C1-C6 bonds are eclipsed with the equatorial hydrogens on C2 and C6, respectively, introducing torsional strain.[2]

-

To alleviate this strain, the ring may adopt a slightly twisted or flattened chair geometry.

The primary conformational question for the molecule as a whole is the orientation of the bulky 2-(1-cyclohexenyl) substituent. It can exist in either an axial or equatorial position, with the two conformers in equilibrium via a ring-flip mechanism.

-

Equatorial Conformer: In general, large substituents on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. This is the most probable low-energy conformation for the 2-(1-cyclohexenyl) group.

-

Axial Conformer: Placing the substituent in the axial position would introduce significant steric strain due to interactions with the axial hydrogens at the C-4 and C-6 positions. However, for some 2-substituted cyclohexanones, particularly those with electronegative atoms, the axial conformer can be surprisingly stable (the "α-halo ketone effect").[2][4] For a purely carbocyclic substituent like cyclohexenyl, this effect is not expected, and the axial conformer is predicted to be significantly higher in energy.

Conformation of the Cyclohexenyl Ring

The cyclohexenyl ring, due to the planar constraint of the C=C double bond, typically exists in a half-chair conformation.[3] This conformation minimizes torsional strain within the unsaturated ring system. The relative orientation of the double bond with respect to the cyclohexanone ring will be fixed by the C-C linkage.

Overall Predicted Conformation

The most stable conformation of this compound is predicted to be one where the cyclohexanone ring is in a chair form with the cyclohexenyl substituent in the equatorial position. The cyclohexenyl ring itself would likely adopt a low-energy half-chair conformation.

Data Presentation

While detailed experimental structural parameters for this compound are not available, the following tables summarize its known physical properties and the expected spectroscopic data that would be used for conformational assignment.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1502-22-3 | [1][5][6] |

| Molecular Formula | C₁₂H₁₈O | [1][5][7] |

| Molecular Weight | 178.27 g/mol | [1][7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 415-417 K at 0.020 bar | [6] |

Table 2: Spectroscopic Data for Structural Elucidation

This table outlines the key spectroscopic data points and their significance in conformational analysis. Actual experimental values would be required for a definitive assignment.

| Spectroscopic Technique | Key Parameter | Expected Information |

| ¹H NMR | Chemical Shift (δ) of H-2 | The chemical shift of the proton at the chiral center (C-2) would differ between axial and equatorial conformers. |

| Coupling Constants (³J) | The magnitude of the coupling constants between H-2 and the adjacent methylene (B1212753) protons (H-3) is highly dependent on the dihedral angle. A large coupling constant (8-13 Hz) typically indicates an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This is a powerful tool for determining the substituent's orientation. | |

| ¹³C NMR | Chemical Shifts (δ) | The chemical shifts of the ring carbons, particularly C-2, C-4, and C-6, are sensitive to the steric environment and can help distinguish between conformers. A database of 13C NMR data for this molecule exists.[8][9] |

| Infrared (IR) Spectroscopy | C=O Stretch (ν_C=O) | The position of the carbonyl stretching frequency can provide clues about ring strain and conjugation. |

| C=C Stretch (ν_C=C) | The stretching frequency of the double bond in the cyclohexenyl ring. | |

| X-ray Crystallography | All Parameters | Would provide definitive, high-resolution data on bond lengths, bond angles, and dihedral angles, confirming the solid-state conformation. |

| Computational Chemistry | Relative Energies (ΔE) | Calculation of the energies of the optimized geometries for the axial and equatorial conformers would predict their relative populations. |

| Geometric Parameters | Predicted bond lengths, angles, and dihedrals for each stable conformer. |

Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a combination of experimental spectroscopy and computational modeling.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.

-

Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH, CH₂, and CH₃ groups.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Measure the coupling constants (³J) for the proton at C-2.

-

Use the Karplus equation to correlate the observed ³J values with dihedral angles, thereby determining the preferred axial or equatorial position of the cyclohexenyl group.

-

Analyze through-space correlations from a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm spatial proximities consistent with the proposed conformation.

-

Protocol 2: Computational Modeling

-

Structure Building: Construct 3D models of both the axial and equatorial conformers of this compound using molecular modeling software.

-

Conformational Search (Optional but Recommended): Perform a systematic conformational search using molecular mechanics (e.g., MMFF or AMBER force fields) to identify all low-energy minima.

-

Geometry Optimization and Energy Calculation:

-

For the identified low-energy conformers, perform full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

-

Data Analysis:

-

Compare the calculated relative energies (including zero-point vibrational energy corrections) of the axial and equatorial conformers to predict their equilibrium population.

-

Extract key geometric parameters (bond lengths, angles, dihedrals) from the optimized structures.

-

Optionally, simulate NMR chemical shifts and coupling constants from the optimized geometries and compare them with experimental data for validation.

-

Mandatory Visualizations

The following diagrams illustrate the key conformational relationships and a typical workflow for their analysis.

Caption: Conformational equilibrium between axial and equatorial forms.

References

- 1. This compound | 1502-22-3 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Conformational analysis. Part 10. A theoretical and nuclear magnetic resonance (lanthanide-induced shift) study of the conformation of cyclohex-2-enone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound(1502-22-3) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Solubility Profile of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(1-Cyclohexenyl)cyclohexanone in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this document summarizes the available qualitative and quantitative information. To further aid researchers, the solubility profile of the structurally related compound, cyclohexanone (B45756), is also presented for comparative purposes. This guide also includes a detailed experimental protocol for the synthesis and purification of this compound, a critical intermediate in various synthetic pathways.

Solubility Data

Precise, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and a single quantitative value for water solubility have been reported. The following table summarizes the available information.

| Solvent | This compound | Cyclohexanone (for comparison) |

| Water | 300 mg/L @ 25 °C (sparingly soluble) | Slightly soluble[1][2][3][4] |

| Alcohol (e.g., Ethanol) | Insoluble[5][6][7] | Miscible[8][9][10] |

| Benzene (B151609) | Used as a reaction solvent (menstruum), suggesting good solubility | Miscible[8][10] |

| Toluene | Used as a reaction solvent (menstruum), suggesting good solubility | Miscible[11] |

| Ether (e.g., Diethyl Ether) | Used in workup procedures, suggesting good solubility[12] | Miscible[8][10][12] |

| Hexane | Used for extraction, suggesting good solubility[12] | Miscible with most organic solvents[1][2][3][4][8] |

| Acetone | No specific data found | Soluble[12] |

| Chloroform | No specific data found | Miscible[8][10] |

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed self-condensation of cyclohexanone. Several methods have been reported, and a general procedure is detailed below.

Synthesis of this compound via Self-Condensation of Cyclohexanone

This protocol is based on methods described in the literature, which utilize a solid acid catalyst for the dehydration and condensation of cyclohexanone.[9][13]

Materials:

-

Cyclohexanone

-

Solid acid catalyst (e.g., Al(OH)₃ treated with sulfuric acid)[9]

-

Benzene or Toluene (as a water-carrying agent)

-

Nitrogen gas supply

-

Reactor equipped with a mechanical stirrer and a system for azeotropic removal of water (e.g., Dean-Stark apparatus)

Procedure:

-

Charge the reactor with cyclohexanone and the solid acidic catalyst. The catalyst loading is typically around 2-3% by weight of the cyclohexanone.[13]

-

Add a suitable solvent, such as benzene or toluene, to act as a water-carrying agent.

-

Begin stirring the mixture and heat the reactor to a temperature between 130°C and 150°C.[9]

-

Introduce a slow stream of nitrogen gas to aid in the removal of the water produced during the reaction.

-

Continuously remove the water generated from the reaction mixture using a Dean-Stark apparatus or a similar setup. The removal of water drives the equilibrium towards the formation of the product.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of cyclohexanone. The reaction is typically run for several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

Wash the organic phase with water to remove any residual acid and unreacted starting material.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Purification by Low-Temperature Crystallization

A method for separating this compound from its conjugated isomer, 2-cyclohexylidenecyclohexanone (B92620), involves low-temperature crystallization from a hydrocarbon solvent.[12]

Materials:

-

Crude mixture of this compound and 2-cyclohexylidenecyclohexanone

-

Hydrocarbon solvent (e.g., hexane)

-

Crystallization tube with a controlled-rate lowering device

-

Cooling bath capable of reaching -35°C

Procedure:

-

Dissolve the crude ketone mixture in a minimal amount of a suitable hydrocarbon solvent, such as hexane.

-

Place the solution in a crystallization tube.

-

Suspend the tube from a controlled-rate lowering device and immerse the tip of the tube into a cooling bath set at -35°C.

-

Once the first crystals form, lower the tube into the bath at a slow, controlled rate (e.g., 2 mm per minute) until approximately 80% of the tube's contents are submerged.

-

Withdraw the tube from the cooling bath and decant the remaining liquid portion, which is enriched in the desired this compound isomer.

-

The solid crystalline portion, enriched in 2-cyclohexylidenecyclohexanone, can be further purified if desired.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the purification process.

Caption: Synthesis workflow for this compound.

Caption: Purification by low-temperature crystallization.

References

- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 2. alphachem.biz [alphachem.biz]

- 3. Cyclohexane - Wikipedia [en.wikipedia.org]

- 4. This compound | 1502-22-3 [chemicalbook.com]

- 5. This compound, 85+%, cont. ca 10% 2-cyclohexylidenecyclohexanone 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 1502-22-3 [m.chemicalbook.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Cyclohexanone [chemeurope.com]

- 9. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]

- 10. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]

- 11. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alliancechemical.com [alliancechemical.com]

- 13. chemsynthesis.com [chemsynthesis.com]

The Discovery and Synthetic History of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Cyclohexenyl)cyclohexanone, a versatile bicyclic ketone, holds a significant position in the landscape of organic synthesis. While not a naturally occurring molecule, its history is intrinsically linked to the development of powerful synthetic methodologies, most notably as a key intermediate in annulation reactions. This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this compound, offering detailed experimental protocols and a comprehensive summary of its quantitative data. Its role as a building block in the construction of complex molecular architectures, including steroids and other pharmacologically relevant compounds, underscores its importance in medicinal chemistry and drug development.

Introduction: A Molecule at the Crossroads of Synthetic Strategy

The discovery of this compound is not marked by a single, isolated event but rather by its emergence as a logical product of well-established organic reactions. Its structural motif, featuring a cyclohexanone (B45756) ring fused to a cyclohexenyl moiety, represents a common scaffold accessible through several synthetic pathways. Historically, its formation is closely associated with the Robinson annulation, a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935, which combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring.[1][2][3] While the Robinson annulation typically involves a ketone and a methyl vinyl ketone, the self-condensation of cyclohexanone presents a direct route to this compound and its isomers.[4][5] This process, often catalyzed by acids or bases, highlights the fundamental reactivity of cyclic ketones.

The significance of this compound also extends to the realm of asymmetric organocatalysis, particularly in the context of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[6][7][8][9][10] This proline-catalyzed intramolecular aldol reaction of triketones, discovered in the 1970s, provided a crucial method for the enantioselective synthesis of bicyclic systems, which are key intermediates in steroid synthesis.[6][7][8] While the direct product of this reaction is a bicyclic ketol, subsequent dehydration can lead to unsaturated ketones structurally related to this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in synthesis. The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1502-22-3 | [11][12][13][14][15] |

| Molecular Formula | C₁₂H₁₈O | [11][12][13][14] |

| Molecular Weight | 178.27 g/mol | [11][13][14] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Boiling Point | 265 °C | [13] |

| 415-417 K at 0.020 bar | [15] | |

| Density | 0.998 g/mL | [13] |

| Refractive Index (n20/D) | 1.5060 | [13] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [11][16] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 178 | [14][17] |

| Infrared (IR) Spectroscopy | Data available in NIST Chemistry WebBook | [15] |

| Nuclear Magnetic Resonance (NMR) | Spectra available in SpectraBase | [18] |

Synthesis of this compound: Experimental Protocols

The primary and most direct method for the synthesis of this compound is the self-condensation of cyclohexanone. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Self-Condensation of Cyclohexanone

This method utilizes a solid acid catalyst to promote the dimerization and subsequent dehydration of cyclohexanone.

Experimental Protocol:

-

Reactants: 568.2 g of cyclohexanone and 23.7 g of a solid acid catalyst (e.g., Al(OH)₃ treated with sulfuric acid and calcined).[4]

-

Apparatus: A 1-L stainless steel reactor equipped with a mechanical stirrer and a means to remove water (e.g., a Dean-Stark trap or nitrogen stream).[4]

-

Procedure:

-

The cyclohexanone and the catalyst are placed in the reactor.[4]

-

The reaction mixture is heated to a controlled temperature (e.g., 130-150 °C).[4][19]

-

During the reaction, the water produced is continuously removed. Cyclohexanone itself can act as a water-carrying agent, and a stream of nitrogen can be introduced to facilitate water removal.[4]

-

The reaction progress is monitored by techniques such as gas chromatography.

-

Upon completion, the catalyst is filtered off, and the product is purified by distillation under reduced pressure.

-

-

Yield: Yields can reach up to 70% or higher depending on the catalyst and reaction conditions.[19]

Base-Catalyzed Self-Condensation of Cyclohexanone

This protocol involves the use of a base to generate an enolate, which then attacks another molecule of cyclohexanone.

Experimental Protocol:

-

Reactants: Cyclohexanone and a suitable base (e.g., sodium ethoxide).

-

Solvent: An appropriate solvent such as ethanol.

-

Procedure:

-

The base is added to a solution of cyclohexanone in the chosen solvent.

-

The reaction mixture is typically heated to reflux to promote the condensation.

-

The reaction proceeds via an aldol addition followed by dehydration.

-

After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by vacuum distillation.

-

Reaction Mechanisms and Logical Relationships

The formation of this compound via self-condensation is a classic example of an aldol condensation reaction. The following diagram illustrates the general base-catalyzed mechanism.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US8519192B2 - Process for producing 2-(cyclohex-1â²-enyl)cyclohexanone - Google Patents [patents.google.com]

- 5. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 8. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound | Research Chemical [benchchem.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. This compound | 1502-22-3 [chemicalbook.com]

- 17. This compound(1502-22-3) MS spectrum [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone - Google Patents [patents.google.com]

Navigating the Safety Landscape of 2-(1-Cyclohexenyl)cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-(1-Cyclohexenyl)cyclohexanone (CAS No. 1502-22-3). As a versatile bicyclic ketone utilized in organic synthesis, particularly in the construction of complex molecular architectures, a thorough understanding of its hazard profile and proper handling procedures is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data on its physical and chemical properties, toxicological profile, and recommended safety protocols, while also addressing data gaps through a read-across approach with structurally similar compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. Key data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Boiling Point | 265 °C | [1] |

| Flash Point | > 110 °C | [3] |

| Density | 0.998 g/cm³ | [3] |

| Water Solubility | Soluble in water, insoluble in alcohol | [2] |

Hazard Identification and Classification

The hazard classification for this compound presents some ambiguity in available literature. While some safety data sheets (SDS) indicate that it is not considered hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), others suggest potential hazards based on its chemical structure as an α,β-unsaturated ketone. These compounds are known to have potential toxicological effects, including genotoxicity.[4][5][6]

Due to the lack of specific toxicological studies on this compound, a precautionary approach is warranted. The potential hazards associated with structurally related compounds, such as other cyclic ketones and α,β-unsaturated carbonyls, should be considered. For instance, cyclohexanone (B45756) is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[7] Alkyl cyclic ketones, as a class, are generally considered to have low acute toxicity but may cause mild to moderate eye irritation.[8]

Given these considerations, it is prudent to handle this compound with the assumption that it may possess some of the hazardous properties of its structural analogs until more specific data becomes available.

Toxicological Profile (Read-Across Approach)

Direct toxicological data for this compound is largely unavailable. Therefore, a read-across approach, using data from similar chemical structures, is employed to estimate its potential toxicity. This is a scientifically accepted method for assessing the hazards of data-poor substances.[9]

| Toxicological Endpoint | Read-Across Data and Interpretation |

| Acute Oral Toxicity | Simple ketones are generally not highly toxic.[3] However, unsaturated ketones can be more toxic. For cyclohexanone, the oral LD50 in rats is reported as 1620 mg/kg.[10] |

| Acute Dermal Toxicity | For cyclohexanone, the dermal LD50 in rabbits is reported as 1 mL/kg.[10] |

| Acute Inhalation Toxicity | For cyclohexanone, the LC50 in rats is 8000 ppm for a 4-hour exposure.[10] α,β-unsaturated ketones can be respiratory irritants.[11] |

| Skin Irritation/Corrosion | Alkyl cyclic ketones are generally considered non-irritating to human skin.[8] However, cyclohexanone is a known skin irritant.[7] |

| Eye Irritation/Corrosion | Alkyl cyclic ketones can cause mild to moderate eye irritation in animal tests, with effects usually being reversible.[8] Cyclohexanone can cause serious eye damage.[7] |

| Genotoxicity | α,β-unsaturated carbonyl compounds have the potential to interact with DNA and may be mutagenic.[4][5][6] |

Experimental Protocols

For researchers needing to generate specific safety data, the following OECD guidelines provide standardized methodologies for key toxicological endpoints.

Acute Oral Toxicity Testing

The OECD provides several guidelines for acute oral toxicity testing, allowing for the determination of a substance's intrinsic toxicity and providing information for classification.[4]

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves dosing animals in a stepwise procedure using fixed dose levels.

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method allows for the classification of a substance into a toxic class based on the observation of mortality in a stepwise procedure.

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is used to estimate the LD50 value with a smaller number of animals.

A typical workflow for these studies is outlined below.

Skin Irritation Testing

Standardized methods for assessing skin irritation potential are crucial for hazard classification.

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This in vivo test in rabbits is the traditional method but is often preceded by in vitro methods to reduce animal testing.

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method: This is an in vitro method that uses reconstructed human epidermis and is a preferred alternative to animal testing.

The workflow for the in vitro skin irritation test is depicted below.

Safe Handling and Storage

Based on the available data and the principle of precaution, the following handling and storage procedures are recommended.

| Precaution | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles or a face shield. - Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: Not typically required with adequate engineering controls, but a respirator may be necessary for large spills or in poorly ventilated areas. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

The decision-making process for selecting appropriate PPE is illustrated below.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure adequate ventilation. |

The following diagram outlines the general response to a chemical spill.

Conclusion

While this compound may not be classified as hazardous according to some sources, the lack of comprehensive toxicological data and its structural similarity to potentially hazardous compounds necessitate a cautious and informed approach to its handling. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment. In the absence of specific data, a conservative approach based on the principles of chemical safety is the most responsible course of action. Further toxicological studies on this compound are warranted to provide a more definitive understanding of its hazard profile.

References

- 1. This compound CAS#: 1502-22-3 [m.chemicalbook.com]

- 2. RIFM fragrance ingredient safety assessment, cyclohexanone, CAS Registry Number 108-94-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Conformational Stability of 2-(1-Cyclohexenyl)cyclohexanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical evaluation of the conformational stability of 2-(1-cyclohexenyl)cyclohexanone. While direct experimental thermodynamic data for this specific molecule is limited, this document outlines a robust computational methodology based on established theoretical chemistry principles and successful studies on analogous cyclohexanone (B45756) derivatives. By following the protocols detailed herein, researchers can gain significant insights into the molecule's potential energy surface, identify its most stable conformers, and understand the energetic barriers to conformational changes.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring two interconnected six-membered rings, gives rise to a complex conformational landscape. The relative stability of these conformers is a critical determinant of the molecule's reactivity, spectroscopic properties, and biological activity. Understanding the thermodynamic stability of its various spatial arrangements is therefore essential for predicting its behavior in chemical and biological systems.

Theoretical calculations, particularly using Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the conformational preferences of cyclic and bicyclic molecules.[1][2] This guide details a proposed computational workflow to systematically investigate the stability of this compound isomers and conformers.

Theoretical Methodology

The recommended approach involves a multi-step computational protocol to identify and characterize the stable conformers of this compound.

2.1. Conformational Search

A thorough conformational search is the foundational step to ensure that all low-energy structures on the potential energy surface are identified. Molecular mechanics methods, being computationally less expensive, are suitable for an initial broad exploration.

Experimental Protocol: Conformational Search

-

Objective: To generate a comprehensive set of possible conformers for this compound.

-

Methodology:

-

Construct the 3D structure of this compound.

-